4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- is a heterocyclic compound containing a five-membered thiazolidine ringThe presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- typically involves a multicomponent reaction (MCR) approach. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to proteins, and influence cellular processes. For example, it may enhance catalase activity, leading to reduced oxidative stress and improved cellular protection .
Comparison with Similar Compounds
Similar Compounds
L-4-Thiazolidinecarboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.
Thiazolidine-2-carboxylic acid: Known for its use in peptide synthesis and as a chiral auxiliary.
4-Thiazolecarboxylic acid: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.
Uniqueness
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxyphenylsulfonyl group enhances its biological activity and makes it a promising candidate for drug development .
Properties
Molecular Formula |
C11H13NO5S2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO5S2/c1-17-8-2-4-9(5-3-8)19(15,16)12-7-18-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
AHPMFSLHQNSGIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CSCC2C(=O)O |
Origin of Product |
United States |
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